Cas no 897481-24-2 (4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

4,6-Difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a thiophene-2-carbonyl-substituted piperazine moiety. This compound exhibits potential utility in medicinal chemistry and materials science due to its unique structural framework, which combines electron-withdrawing fluorine atoms with a heterocyclic thiophene system. The presence of the piperazine linker enhances solubility and provides a versatile site for further functionalization. Its benzothiazole core is known for contributing to bioactivity, making it a candidate for pharmaceutical applications, particularly in targeting neurological or oncological pathways. The compound's stability and synthetic accessibility further support its use in research and development contexts.
4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
897481-24-2 structure
Product Name:4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS No:897481-24-2
MF:C16H13F2N3OS2
MW:365.420727491379
CID:5480572
PubChem ID:7539638
Update Time:2025-06-27

4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
    • F2609-2078
    • SMR000811654
    • 897481-24-2
    • CHEMBL1725506
    • (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
    • MLS001234218
    • HMS3038I15
    • 4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
    • AKOS024663581
    • 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C16H13F2N3OS2/c17-10-8-11(18)14-13(9-10)24-16(19-14)21-5-3-20(4-6-21)15(22)12-2-1-7-23-12/h1-2,7-9H,3-6H2
    • InChI Key: VXVFTCGFLKTKTJ-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=C(C=2N=C1N1CCN(C(C2=CC=CS2)=O)CC1)F)F

Computed Properties

  • Exact Mass: 365.04681072g/mol
  • Monoisotopic Mass: 365.04681072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 92.9Ų

4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-2078-2μmol
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2609-2078-5μmol
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2609-2078-10μmol
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2609-2078-20μmol
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2609-2078-1mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2609-2078-2mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2609-2078-3mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2609-2078-4mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2609-2078-5mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2609-2078-10mg
4,6-difluoro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897481-24-2 90%+
10mg
$118.5 2023-05-16

Additional information on 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole

Recent Advances in the Study of 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS: 897481-24-2)

The compound 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS: 897481-24-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase targets, which are implicated in various disease pathways. The structural motif of the benzothiazole core, combined with the thiophene-carbonyl-piperazine moiety, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding interactions of this compound with its target proteins, revealing key insights into its mechanism of action.

In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology and neurodegenerative diseases. For instance, preclinical trials have shown that 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole exhibits significant anti-proliferative effects against certain cancer cell lines, with minimal cytotoxicity to normal cells. Additionally, its ability to cross the blood-brain barrier makes it a candidate for targeting central nervous system disorders.

The synthesis of this compound has also been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. These advancements are critical for scaling up production and facilitating further pharmacological evaluations. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Despite these promising developments, challenges remain in the clinical translation of 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole. Issues such as off-target effects and potential drug-drug interactions need to be addressed through comprehensive toxicological studies. Ongoing research is also exploring its potential in combination therapies, where synergistic effects with existing drugs could enhance therapeutic outcomes.

In conclusion, the compound 4,6-difluoro-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS: 897481-24-2) represents a promising candidate for further drug development. Its unique chemical structure and biological activity profile offer exciting opportunities for addressing unmet medical needs. Future research should focus on advancing its preclinical and clinical evaluation to fully realize its therapeutic potential.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.